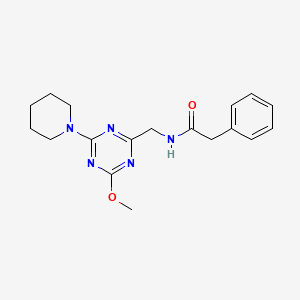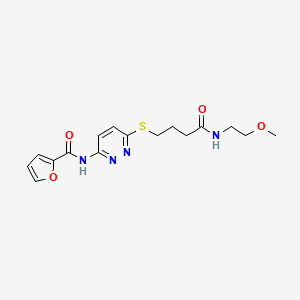![molecular formula C20H22N4O2S2 B2433815 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide CAS No. 433702-66-0](/img/structure/B2433815.png)
4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves the bromination of an intermediate, which then reacts with different substituted benzothiazoles to give a novel series of pyrimidines .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold . This scaffold is part of the larger thieno[2,3-d]pyrimidine structure, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include bromination and subsequent reactions with different substituted benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 263.31552 .Scientific Research Applications
Synthesis and Chemical Reactions
The research in this area primarily focuses on the innovative synthesis and chemical reactions of thienopyrimidine derivatives and related compounds. One study describes the synthesis of thienopyrimidine derivatives via the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, leading to annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. Some of these derivatives exhibited pronounced antimicrobial activity, highlighting their potential as bioactive compounds (Bhuiyan et al., 2006).
Biological Activities
Several studies have focused on the antimicrobial, anti-inflammatory, and potential anticancer activities of thienopyrimidine derivatives. For instance, novel thienopyrimidine compounds have been synthesized and tested for their antimicrobial and anti-inflammatory properties, with some showing significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018). Another study highlighted the discovery of apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, emphasizing the antiproliferative potential against MCF-7 and HepG-2 cancer cell lines (Gad et al., 2020).
Chemical Characterization and Properties
The chemical characterization and properties of these compounds are crucial for understanding their potential applications. Studies involving elemental and spectral analysis, including IR, NMR, and MS, have elucidated the structures of newly synthesized compounds, providing insights into their chemical properties and reactivity patterns. For example, the synthesis, reactions, and spectral characterization of novel thienopyrazole derivatives have been detailed, contributing to the chemical knowledge of thienopyrimidine analogs (Ahmed et al., 2018).
Future Directions
The future directions for research on this compound could involve further exploration of its potential as a PDE10A inhibitor, given the role of PDE10A in several neurodegenerative disorders . Additionally, the novel scaffold of this compound could be used for the rational design of PDE10A inhibitors with improved affinity .
properties
IUPAC Name |
4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c21-17-16-14-3-1-4-15(14)28-19(16)24-20(23-17)27-11-12-5-7-13(8-6-12)18(26)22-9-2-10-25/h5-8,25H,1-4,9-11H2,(H,22,26)(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUCXKVVTPWYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2433733.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2433735.png)

![3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2433740.png)


![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)
![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)
![2-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-3-carboxamide hydrochloride](/img/structure/B2433748.png)

![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)
![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)

